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molecular formula C8H7NOS B8731849 3-Methylbenzo[d]isothiazol-6-ol

3-Methylbenzo[d]isothiazol-6-ol

Cat. No. B8731849
M. Wt: 165.21 g/mol
InChI Key: KBLMBIVTWRLMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856503

Procedure details

from 6-methoxy-3-methyl-benzo[d]isothiazole (intermediate in Ex. 2d), after cleavage of the methoxy protecting group, reaction with (E)-1,4-dibromobutene and N-allyl-methyl-amine and salt formation, via 3-methyl-benzo[d]isothiazol-6-ol and via (E)-6-(4-bromo-but-2-enyloxy)-3-methyl-benzo[d]isothiazole there is obtained (E)-allyl-methyl-[4-(3-methyl-benzo[d]isothiazol-6-yloxy)-but-2-enyl]-amine.fumarate (1:1), MS: m/e 289 (M+H+),
Name
6-methoxy-3-methyl-benzo[d]isothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[C:7]([CH3:10])=[N:8][S:9][C:5]=2[CH:4]=1.[Br:13]/[CH:14]=[CH:15]/[CH2:16][CH2:17]Br.[CH2:19]([NH:22][CH3:23])[CH:20]=[CH2:21]>>[CH3:10][C:7]1[C:6]2[CH:11]=[CH:12][C:3]([OH:2])=[CH:4][C:5]=2[S:9][N:8]=1.[Br:13][CH2:14]/[CH:15]=[CH:16]/[CH2:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[C:7]([CH3:10])=[N:8][S:9][C:5]=2[CH:4]=1.[CH2:15]([N:22]([CH3:23])[CH2:19]/[CH:20]=[CH:21]/[CH2:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[C:7]([CH3:10])=[N:8][S:9][C:5]=2[CH:4]=1)[CH:16]=[CH2:17]

Inputs

Step One
Name
6-methoxy-3-methyl-benzo[d]isothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(C(=NS2)C)C=C1
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br\C=C\CCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NSC2=C1C=CC(=C2)O
Name
Type
product
Smiles
BrC/C=C/COC1=CC2=C(C(=NS2)C)C=C1
Name
Type
product
Smiles
C(C=C)N(C\C=C\COC1=CC2=C(C(=NS2)C)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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